molecular formula C7H8F2N2 B2877589 6,6-Difluoro-1,4,5,7-tetrahydrobenzimidazole CAS No. 2418673-42-2

6,6-Difluoro-1,4,5,7-tetrahydrobenzimidazole

Cat. No. B2877589
CAS RN: 2418673-42-2
M. Wt: 158.152
InChI Key: GZDQKILZXWFCPK-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4,5,7-tetrahydrobenzimidazole, also known as DFHBI, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a fluorescent probe that is capable of binding to RNA molecules, specifically those that contain a hairpin loop structure. This ability has made DFHBI a valuable tool in various fields of research, including biochemistry, molecular biology, and biophysics.

Scientific Research Applications

Synthetic Procedures and Therapeutic Agents

Benzazoles, including benzimidazole derivatives, are noted for their diverse biological activities, leading to their use in clinical applications. Synthetic chemists have developed new procedures for accessing compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds show potential as therapeutic agents due to their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The review article by Rosales-Hernández et al. (2022) focuses on chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, highlighting recent synthetic approaches and the development of new pharmacophores (Rosales-Hernández et al., 2022).

Drug Repurposing in Oncology

The anthelmintic benzimidazole derivatives, such as mebendazole and albendazole, have been explored for their potential anticancer properties. These compounds inhibit cell proliferation in mammalian tumor cells, including drug and multidrug-resistant cell lines. Their repurposing as anticancer agents is supported by their established safety profile, pharmacokinetics, and affordability. Guerini et al. (2019) provide an extensive review of the current literature on the use of mebendazole as a repurposed drug in oncology, focusing on resistant cells and cancer stem cells (Guerini et al., 2019).

Environmental Impact and Safety

Parabens, chemically related to benzimidazole derivatives through their use of benzene rings and functional groups, serve as preservatives in various products. Their presence in the environment raises concerns about potential endocrine-disrupting effects. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, emphasizing the need for further studies to understand their impact and toxicity (Haman et al., 2015).

properties

IUPAC Name

6,6-difluoro-1,4,5,7-tetrahydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)2-1-5-6(3-7)11-4-10-5/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDQKILZXWFCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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